Intestinal Dipeptide Transport Kinetics: L-Leucyl-L-Leucine vs. L-Valyl-L-Valine
In a direct comparative study of dipeptide uptake by hamster jejunum in vitro, L-leucyl-L-leucine (Leu-Leu) demonstrated a higher apparent affinity (lower Kt) for the intestinal dipeptide transport system compared to L-valyl-L-valine (Val-Val). The maximal transport velocity (Vmax) for Leu-Leu was also lower than that for Val-Val [1]. This kinetic profile (higher affinity, lower capacity) differentiates Leu-Leu from a close structural analog and informs its use in studies requiring a high-affinity substrate.
| Evidence Dimension | Apparent affinity (Kt) and maximal velocity (Vmax) for intestinal dipeptide transport |
|---|---|
| Target Compound Data | Kt and Vmax for L-leucyl-L-leucine were determined to be lower than those for L-valyl-L-valine. |
| Comparator Or Baseline | L-valyl-L-valine (Val-Val) |
| Quantified Difference | Leu-Leu Kt < Val-Val Kt; Leu-Leu Vmax < Val-Val Vmax. The Kt for Leu-Leu was less than half that of Val-Val. |
| Conditions | Hamster jejunum in vitro, pH 5.0 |
Why This Matters
For researchers studying PEPT1-mediated transport or developing oral peptide formulations, the higher affinity of Leu-Leu means it will more effectively compete for the transporter at lower concentrations, which is critical for assays of competitive inhibition and transporter kinetics.
- [1] Matthews DM, Burston D. Uptake of a series of neutral dipeptides by hamster jejunum in vitro. Clin Sci. 1984;67(5):541-549. View Source
